BenchChemオンラインストアへようこそ!

4-Amino-N-methyl-3-methylamino-benzamide

VAP-1 inhibitor SSAO inhibitor IC50 comparison

Uniquely optimized benzamide scaffold delivering 5 nM IC₅₀ on human VAP-1/SSAO — a 12-fold potency gain over the closest analog (BDBM128995, IC₅₀ 61 nM) via covalent topaquinone-cofactor engagement. Validated in LPS- and cigarette-smoke COPD models with oral chronic-dosing capability. High selectivity over MAO-A/B eliminates off-target confounding in neuro/metabolic readouts. The definitive positive control for SAR and high-throughput campaigns; immediate stock available for mechanistic lung-inflammation studies.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B8640718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-methyl-3-methylamino-benzamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)C(=O)NC)N
InChIInChI=1S/C9H13N3O/c1-11-8-5-6(9(13)12-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13)
InChIKeyGVBZSCIIODKXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-methyl-3-methylamino-benzamide (PXS-4728A) – A Selective VAP-1/SSAO Inhibitor for Targeted Anti-Inflammatory Research


4-Amino-N-methyl-3-methylamino-benzamide, also designated PXS-4728A or BI-1467335, is a synthetic small-molecule inhibitor belonging to the benzamide class. It functions as a potent, selective, and orally bioavailable inhibitor of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) [1]. Its mechanism involves irreversible inhibition of the enzymatic activity of VAP-1/SSAO, an endothelial adhesion molecule that mediates leukocyte trafficking in inflammation [2].

Why 4-Amino-N-methyl-3-methylamino-benzamide Cannot Be Interchanged with Generic Benzamide Analogs


The specific substitution pattern of 4-Amino-N-methyl-3-methylamino-benzamide is critical for its high-affinity interaction with the VAP-1/SSAO active site. Even structurally similar benzamide derivatives exhibit orders-of-magnitude differences in potency. For instance, a closely related analog from the same patent family (BDBM128995) shows an IC50 of 61 nM against human VAP-1, whereas 4-Amino-N-methyl-3-methylamino-benzamide achieves an IC50 of 5 nM [1][2]. This 12-fold potency difference arises from the optimized amine-containing side chain, which forms a covalent adduct with the topaquinone cofactor, a mechanism that generic benzamide scaffolds lack [3].

Quantitative Evidence for Selecting 4-Amino-N-methyl-3-methylamino-benzamide Over Closest Analogs


12-Fold Superior Potency on Human VAP-1/SSAO Relative to a Closest Patent Analog

4-Amino-N-methyl-3-methylamino-benzamide inhibits human VAP-1/SSAO with an IC50 of 5 nM [1]. A structurally related benzamide analog from the same patent family (BDBM128995, US8802679) exhibits a significantly weaker IC50 of 61 nM against the same human enzyme under comparable assay conditions [2]. The 12.2-fold difference in potency makes the target compound the preferred choice for studies requiring maximal target engagement at low concentrations.

VAP-1 inhibitor SSAO inhibitor IC50 comparison benzamide derivatives

Superior Selectivity for VAP-1/SSAO Over Monoamine Oxidase B (MAO-B) Compared to Non-Selective Amine Oxidase Inhibitors

4-Amino-N-methyl-3-methylamino-benzamide is characterized as a selective VAP-1/SSAO inhibitor [1]. While specific Ki values against MAO-B are not publicly disclosed, the compound's mechanism of action is based on a substituted 3-haloallylamine warhead that exhibits preferential reactivity with the topaquinone cofactor of VAP-1 over the flavin adenine dinucleotide (FAD) cofactor of MAO-B [2]. In contrast, broad-spectrum amine oxidase inhibitors such as semicarbazide or pargyline inhibit both VAP-1 and MAO enzymes non-discriminately, complicating interpretation of in vivo results [3]. This selectivity profile is critical for deconvoluting VAP-1-specific biology in complex inflammatory models.

selectivity VAP-1 MAO-B off-target activity SSAO inhibitor

Validated In Vivo Efficacy in a Murine COPD Model Surpassing Untargeted Anti-Inflammatory Approaches

In a cigarette smoke-induced mouse model of chronic obstructive pulmonary disease (COPD), treatment with 4-Amino-N-methyl-3-methylamino-benzamide completely inhibited lung and systemic SSAO activity, suppressed airway inflammation and fibrosis, and improved lung function parameters [1]. By contrast, broad-spectrum anti-inflammatory agents such as corticosteroids show limited efficacy in neutrophilic COPD models and fail to address the underlying VAP-1-mediated leukocyte adhesion mechanism [2]. Additionally, in an LPS-induced acute lung inflammation model, the compound reduced neutrophil migration to the lungs while preserving normal neutrophil defense function, a therapeutic window not achieved by global anti-inflammatory approaches [3].

COPD in vivo efficacy neutrophil migration airway inflammation VAP-1 inhibitor

Optimal Research and Procurement Application Scenarios for 4-Amino-N-methyl-3-methylamino-benzamide


Investigating VAP-1/SSAO Biology in Neutrophilic Pulmonary Inflammation Models

4-Amino-N-methyl-3-methylamino-benzamide is the inhibitor of choice for studies examining the role of VAP-1/SSAO in acute and chronic pulmonary inflammation. Its 5 nM potency on human VAP-1 [1] and demonstrated efficacy in reducing leukocyte rolling, adherence, and neutrophil migration in LPS and Klebsiella pneumoniae models [2] make it ideal for mechanistic studies of COPD, acute lung injury, and infection-driven inflammation where neutrophil trafficking is central.

Chronic Obstructive Pulmonary Disease (COPD) Therapeutic Proof-of-Concept Studies

The compound's validated ability to suppress airway inflammation and fibrosis while improving lung function in a cigarette smoke-induced mouse COPD model [1] positions it as a leading tool compound for preclinical proof-of-concept studies targeting neutrophilic COPD. Its oral bioavailability enables chronic dosing regimens that are impractical with injectable anti-inflammatory biologics.

Selective Target Engagement Studies Requiring VAP-1 Discrimination from MAO Enzymes

For experiments that demand clean pharmacological dissection of VAP-1/SSAO-mediated effects from those of MAO-A/B, 4-Amino-N-methyl-3-methylamino-benzamide provides the necessary selectivity [1]. This is particularly relevant in neuroinflammation or metabolic research where MAO inhibition can confound behavioral or metabolic readouts, making it superior to non-selective amine oxidase inhibitors like semicarbazide or pargyline [2].

Reference Standard for VAP-1 Inhibitor Screening and SAR Programs

With its well-characterized IC50 of 5 nM on human VAP-1 [1] and comprehensive in vivo pharmacology [2], 4-Amino-N-methyl-3-methylamino-benzamide serves as an excellent positive control and benchmark compound for high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing next-generation VAP-1/SSAO inhibitors.

Quote Request

Request a Quote for 4-Amino-N-methyl-3-methylamino-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.